Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate

Pharmaceutical impurity profiling Reference standard Nintedanib

Dual-API pharmaceutical impurity reference standard: serves simultaneously as Nintedanib Impurity 159 and Sunitinib Impurity 70 from a single procurement lot, eliminating redundant sourcing, qualification, and inventory costs across multi-TKI generic development programs. Chloroacetyl electrophilic warhead enables covalent fragment-based inhibitor library synthesis (XLogP3=2, TPSA=55.4 Ų). ISO17034-certified reference standard with full COA documentation (NMR, MS, HPLC, IR, UV) supports direct ANDA/DMF quality module submissions. Maximize procurement ROI with single-lot, multi-program applicability.

Molecular Formula C10H9Cl2NO3
Molecular Weight 262.09
CAS No. 757218-01-2
Cat. No. B2607736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-[(chloroacetyl)amino]benzoate
CAS757218-01-2
Molecular FormulaC10H9Cl2NO3
Molecular Weight262.09
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl
InChIInChI=1S/C10H9Cl2NO3/c1-16-10(15)6-2-3-7(12)8(4-6)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14)
InChIKeyVEBMVBAFGFIVRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate (CAS 757218-01-2): Procurement-Grade Identity and Sourcing Overview


Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate (CAS 757218-01-2) is a synthetic small molecule with the molecular formula C₁₀H₉Cl₂NO₃ and a molecular weight of 262.09 g/mol [1]. It belongs to the chloroacetamide class of compounds, characterized by a chloroacetyl group attached to the 3-amino position of a methyl 4-chlorobenzoate scaffold [1]. The compound is catalogued under multiple pharmaceutical impurity designations, including Nintedanib Impurity 159/171 and Sunitinib Impurity 70 [2], and is also listed as a synthetic building block by major chemical suppliers such as Enamine (EN300-10896) and AKSci (7318CN) [3]. Its computed physicochemical properties include an XLogP3 of 2, a topological polar surface area of 55.4 Ų, and a predicted boiling point of approximately 420.3 °C at 760 mmHg [1][4].

Why Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate Cannot Be Replaced by Common In-Class Analogs: Structural and Functional Specificity


Within the chloroacetamide-substituted benzoate family, subtle positional and functional group variations produce compounds with fundamentally different reactivity profiles and regulatory relevance. Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate occupies a unique intersection of three critical features: (i) a chloroacetyl electrophilic warhead at the 3-amino position, (ii) a methyl ester at the 1-carboxyl position, and (iii) a chlorine atom at the 4-position of the phenyl ring [1]. This specific substitution pattern distinguishes it from the common synthetic precursor methyl 4-chloro-3-nitrobenzoate (CAS 14719-83-6, Nintedanib Impurity 56), which carries a nitro group instead of the chloroacetamido moiety and therefore lacks the electrophilic reactivity of the chloroacetyl group . Similarly, the free carboxylic acid analog 4-chloro-3-(2-chloroacetamido)benzoic acid (CAS 147149-56-2) differs in both solubility and reactivity at the carboxyl terminus, altering its suitability for downstream conjugation or ester-based transformations . Isomers sharing the same molecular formula (C₁₀H₉Cl₂NO₃) but differing in substitution pattern—such as methyl 2-(2,5-dichlorobenzamido)acetate (CAS 338965-44-9, Ixazomib Impurity 16)—exhibit entirely different chromatographic retention behavior and impurity profiling utility . Consequently, any attempt to substitute this compound with a structurally related analog without re-validation risks compromising analytical method specificity, impurity quantification accuracy, and regulatory compliance in pharmaceutical quality control workflows [2].

Quantitative Differentiation Evidence: Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate Procurement Decision Matrix


Dual-API Impurity Designation: Simultaneous Nintedanib and Sunitinib Reference Standard Utility

Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate (CAS 757218-01-2) is the only chloroacetamido-benzoate derivative in this subclass that holds dual regulatory impurity designations: Nintedanib Impurity 159 (also listed as Impurity 65 and Impurity 171) and Sunitinib Impurity 70 [1]. In contrast, the structurally closest analogs—methyl 4-chloro-3-nitrobenzoate (CAS 14719-83-6) and methyl 3-amino-4-chlorobenzoate (CAS 40872-87-5)—are each catalogued under only one API impurity designation (Nintedanib Impurity 56 and Nintedanib Impurity 71, respectively) [2]. This dual-API applicability means a single procurement of CAS 757218-01-2 can support analytical method development and quality control workflows for two distinct tyrosine kinase inhibitor (TKI) drug substances, reducing overall reference standard inventory costs.

Pharmaceutical impurity profiling Reference standard Nintedanib Sunitinib

Chloroacetyl Electrophilic Warhead: Differential Reactivity vs. Non-Electrophilic Nintedanib Impurity Analogs

The chloroacetyl moiety (–NH–CO–CH₂Cl) present in methyl 4-chloro-3-[(chloroacetyl)amino]benzoate functions as a moderately electrophilic warhead capable of forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine thiols) in protein targets . This contrasts with the non-electrophilic nitro group in methyl 4-chloro-3-nitrobenzoate (CAS 14719-83-6), which cannot engage in covalent target modification . The chloroacetamide functional group is a well-established privileged scaffold in covalent inhibitor design, with documented application in kinase inhibitor development programs [1]. The computed electrophilicity of the target compound, as reflected by its XLogP3 value of 2 and hydrogen bond acceptor count of 3 (including the carbonyl oxygen and chlorine atoms), provides a balanced reactivity profile suitable for selective covalent engagement without excessive non-specific reactivity [2].

Covalent inhibitor design Electrophilic warhead Chloroacetamide Medicinal chemistry

Supplier Purity and Regulatory Certification: ISO17034-Grade Reference Standard Availability vs. Research-Grade Alternatives

Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate is commercially available as an ISO17034-certified reference standard from CATO Research Chemicals (Catalog No. C4X-181465), supplied at >95% purity with full characterization data including NMR, MS, HPLC, IR, and UV analyses, and a Certificate of Analysis (COA) suitable for ANDA/DMF regulatory submissions [1]. The patent literature (CN106748960A) further demonstrates that this compound can be synthesized and purified to ≥99.8% purity by HPLC after recrystallization from ethanol, establishing an achievable ultra-high purity benchmark [2]. In comparison, the structurally related impurity methyl 4-chloro-3-nitrobenzoate (CAS 14719-83-6) is also available as a reference standard but is not documented to achieve the same ≥99.8% recrystallization purity level under a published, validated protocol . Standard research-grade suppliers (AKSci, Enamine) offer the compound at 95% purity, providing a cost-effective option for early-stage method development prior to transitioning to ISO17034-certified material for regulatory work [3].

Reference standard certification ISO17034 Analytical quality control Regulatory submission

Chromatographic Differentiation: Unique HPLC Retention Behavior Enabling Critical Peak Pair Separation in Nintedanib Impurity Profiling

In the Nintedanib impurity profiling method described in patent CN106748960A, the impurity compound (which encompasses the methyl 4-chloro-3-[(chloroacetyl)amino]benzoate scaffold) is detected at 245 nm using an octadecylsilane (C18) column with a phosphate buffer (pH 3.0)/acetonitrile gradient elution system [1]. Under these validated conditions, the impurity compound is resolved from the Nintedanib API peak and from other process-related impurities including the N-acetyl analog, with the method achieving a limit of detection sufficient to control impurity content at or below 0.1% in the finished drug substance [1]. This chromatographic behavior is structurally determined by the chloroacetamido substituent, which confers a distinct UV absorption profile and retention time compared to the nitro analog (methyl 4-chloro-3-nitrobenzoate), which would be detected at a different wavelength optimum and exhibit different retention under the same gradient conditions . The published LC-MS/MS method for Nintedanib impurity determination (Pasquini et al., 2020) further establishes that chloroacetyl-containing impurities require specific MS ionization and fragmentation monitoring parameters distinct from non-halogenated analogs [2].

HPLC method development Impurity profiling Chromatographic separation Nintedanib quality control

Physicochemical Property Differentiation: XLogP3 and Topological Polar Surface Area vs. Positional Isomers

Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate exhibits computed physicochemical properties—XLogP3 = 2, Topological Polar Surface Area (TPSA) = 55.4 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, and rotatable bond count = 4 [1]—that place it within favorable drug-like chemical space for fragment-based screening and building block library design. Its isomeric counterpart sharing the identical molecular formula (C₁₀H₉Cl₂NO₃, MW 262.09), methyl 2-(2,5-dichlorobenzamido)acetate (CAS 338965-44-9, Ixazomib Impurity 16), exhibits a fundamentally different connectivity pattern where the chloroacetyl moiety is replaced by a 2,5-dichlorobenzamido group attached to an acetate backbone, resulting in a distinct InChIKey and predicted property profile . The target compound's TPSA of 55.4 Ų is below the 140 Ų threshold commonly associated with favorable oral bioavailability, and its XLogP3 of 2 indicates balanced hydrophilicity/lipophilicity suitable for both aqueous solubility and membrane permeability [1][2].

Physicochemical properties XLogP3 TPSA Drug-likeness Building block selection

Optimal Deployment Scenarios for Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate (CAS 757218-01-2) Based on Quantitative Evidence


Nintedanib ANDA/DMF Impurity Profiling and Regulatory Submission Support

Procure the ISO17034-certified reference standard (CATO C4X-181465, >95% purity) for use as a qualified impurity reference substance in Nintedanib esylate related-substances HPLC method validation, employing the published chromatographic conditions (C18 column, 245 nm detection, phosphate buffer pH 3.0/acetonitrile gradient) [1][2]. The validated method controls this specific chloroacetamido impurity at ≤0.1% in the finished drug substance, meeting ICH Q3A threshold requirements, and the full COA documentation package (NMR, MS, HPLC, IR, UV) directly supports ANDA and DMF submission quality modules [1]. For laboratories requiring ultra-high purity for primary reference standard qualification, the patent-documented ethanol recrystallization procedure yielding ≥99.8% purity (HPLC) can be applied to upgrade research-grade material [2].

Dual-API Reference Standard Consolidation for Multi-Product Generic Portfolio Quality Control

For CRO/CDMO organizations supporting both Nintedanib and Sunitinib generic development programs, a single procurement lot of CAS 757218-01-2 serves as both Nintedanib Impurity 159 and Sunitinib Impurity 70, eliminating the need to source, qualify, and inventory two separate impurity reference standards . This dual-API applicability is documented in supplier catalog assignments (ChemicalBook, CATO) and represents a practical cost-avoidance strategy when establishing impurity marker libraries across multiple TKI drug substance programs .

Covalent Inhibitor Fragment Library Design and Targeted Covalent Inhibitor (TCI) Scaffold Exploration

Utilize methyl 4-chloro-3-[(chloroacetyl)amino]benzoate as a chloroacetamide electrophilic warhead building block (Enamine EN300-10896, 95% purity) in the synthesis of focused covalent inhibitor libraries targeting kinases with accessible cysteine residues in or near the ATP-binding pocket [3]. The compound's balanced physicochemical profile (XLogP3 = 2, TPSA = 55.4 Ų) and moderate electrophilicity of the chloroacetyl group make it suitable as a starting scaffold for fragment-based covalent inhibitor discovery, where the methyl ester can be hydrolyzed to the free carboxylic acid for further conjugation or maintained as a prodrug moiety [4]. The presence of the 4-chloro substituent provides an additional vector for SAR exploration via cross-coupling chemistry.

Chloroacetamide Reactivity Probe in Chemical Biology Target Engagement Studies

Deploy the compound as a minimalist chloroacetamide probe in competitive activity-based protein profiling (ABPP) experiments to assess target engagement selectivity of chloroacetamide-based covalent inhibitors. The compound's molecular weight of 262.09 g/mol and defined InChIKey (VEBMVBAFGFIVRZ-UHFFFAOYSA-N) ensure unambiguous identity in cheminformatics workflows and compound registration systems [4]. Its modest size and single chloroacetyl warhead make it an appropriate control compound for assessing non-specific covalent labeling background when compared to more elaborated chloroacetamide-containing drug candidates .

Quote Request

Request a Quote for Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.